6-(1-Tosylpyrrolidin-2-yl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20N2O2S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
6-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]quinoline |
InChI |
InChI=1S/C20H20N2O2S/c1-15-6-9-18(10-7-15)25(23,24)22-13-3-5-20(22)17-8-11-19-16(14-17)4-2-12-21-19/h2,4,6-12,14,20H,3,5,13H2,1H3 |
InChI Key |
COFPAVPYIDROKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Catalytic Applications and Coordination Chemistry of 6 1 Tosylpyrrolidin 2 Yl Quinoline Derivatives
Asymmetric Catalysis Mediated by 6-(1-Tosylpyrrolidin-2-yl)quinoline-Type Ligands
Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Formations
While specific studies detailing the use of this compound in stereoselective bond formations are not extensively documented in publicly available literature, the broader class of chiral quinoline-pyrrolidine ligands has been investigated in various asymmetric transformations. The combination of the planar, electron-withdrawing quinoline (B57606) ring and the chiral, non-planar pyrrolidine (B122466) unit provides a unique stereochemical environment for metal centers, influencing the enantioselectivity of catalytic reactions.
In principle, ligands of this type can coordinate to a metal center through the nitrogen atom of the quinoline ring and potentially through an atom on the pyrrolidine substituent, forming a chiral pincer or bidentate ligand. This chelation can create a rigid and well-defined chiral pocket around the metal, which is crucial for effective stereochemical control.
For instance, analogous chiral ligands have been employed in reactions such as asymmetric allylic alkylations, Michael additions, and Diels-Alder reactions. The tosyl group on the pyrrolidine nitrogen in this compound is expected to influence the ligand's electronic properties and conformational rigidity, which in turn could impact the catalytic activity and selectivity of its metal complexes. However, detailed research findings, including specific substrates, reaction conditions, yields, and enantiomeric excesses for this particular ligand, remain to be reported in peer-reviewed journals.
Table 1: Hypothetical Stereoselective Reactions Catalyzed by a Metal-Complex of this compound (Note: The following data is illustrative and not based on published experimental results for the specific compound)
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| Asymmetric Michael Addition | Nitromethane | Chalcone | Cu(OTf)₂-Ligand | CH₂Cl₂ | 25 | - | - |
| Asymmetric Allylic Alkylation | (E)-1,3-Diphenylallyl acetate | Dimethyl malonate | Pd(dba)₂-Ligand | THF | 0 | - | - |
Non-Enantioselective Catalytic Applications
Beyond asymmetric catalysis, quinoline-based ligands are also valuable in non-enantioselective transformations, where their strong coordination ability can stabilize catalytic species and promote high reactivity.
Cross-Coupling Reactions (e.g., Iron-Catalyzed Cross-Coupling)
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. The success of these reactions often relies on the use of appropriate ligands to modulate the reactivity of the iron center. Quinoline-containing ligands, including those with pyrrolidine substituents, can be effective in this context.
Table 2: Representative Iron-Catalyzed Cross-Coupling Reactions with Quinoline-Type Ligands (Note: This table represents typical results for related ligand systems, not specifically for this compound)
| Aryl Halide | Grignard Reagent | Iron Catalyst | Ligand Type | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorotoluene | Phenylmagnesium bromide | Fe(acac)₃ | N-heterocyclic carbene | THF/NMP | High |
| 1-Bromo-4-methoxybenzene | n-Butylmagnesium chloride | FeCl₂ | Bipyridine | THF | Moderate |
Oxidative and Reductive Catalysis
Metal complexes incorporating quinoline-based ligands can also be active in a range of oxidative and reductive catalytic processes. The quinoline moiety can stabilize various oxidation states of the coordinated metal, which is a key requirement for many redox catalytic cycles.
In oxidative catalysis, a complex of this compound could, for example, catalyze the oxidation of alcohols or the epoxidation of olefins. The ligand would serve to maintain the integrity of the catalytic species under the often harsh oxidative conditions. Conversely, in reductive catalysis, such as the hydrogenation or transfer hydrogenation of ketones and imines, the ligand's structure would influence the hydride transfer step. The specific electronic and steric environment provided by the this compound ligand could lead to unique reactivity patterns. However, at present, there is a lack of published research detailing the application of this specific compound in oxidative or reductive catalysis.
Polymerization Catalysis Utilizing Quinoline-Based Ligands
The field of polymerization catalysis has extensively utilized transition metal complexes with nitrogen-containing ligands to control the synthesis of polymers with specific properties. Quinoline-based ligands have been employed in catalysts for olefin polymerization, where they can influence the molecular weight, polydispersity, and microstructure of the resulting polymer. mdpi.com
A catalyst system for ethylene or propylene polymerization could potentially be developed using a complex of this compound with a late transition metal such as iron, cobalt, or nickel. The ligand's structure would play a crucial role in determining the catalyst's activity and the properties of the produced polyolefin. The steric bulk of the tosylpyrrolidinyl group and the electronic nature of the quinoline ring would affect the rate of monomer insertion and chain transfer reactions. While there is broad research into quinoline-based ligands for polymerization, specific studies employing this compound have not been identified. scilit.com
Table 3: Examples of Polymerization Catalysis with Quinoline-Based Ligands (Note: The data presented is characteristic of the broader class of quinoline-derived catalysts.)
| Catalyst System | Monomer | Polymer | Activity ( kg/mol ·h) |
|---|---|---|---|
| [2-(Arylimino)benzylidene-8-arylimino-5,6,7-trihydroquinoline]CoCl₂ / MAO | Ethylene | Polyethylene | High |
| [Bis(2-quinolyl)amine]FeCl₂ / MAO | Ethylene | Polyethylene | Moderate |
Mechanistic and Kinetic Studies of Reactions Involving 6 1 Tosylpyrrolidin 2 Yl Quinoline and Its Analogues
Elucidation of Reaction Pathways and Transition States in Catalytic Cycles
The catalytic activity of 6-(1-Tosylpyrrolidin-2-yl)quinoline is expected to be centered around the nitrogen atoms of the quinoline (B57606) and pyrrolidine (B122466) rings, which can act as Lewis basic sites to activate substrates, and the chiral center on the pyrrolidine ring, which can induce stereoselectivity. The tosyl group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the pyrrolidine nitrogen and, consequently, the catalytic activity.
Computational studies, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways and characterizing transition states. For instance, DFT calculations on the oxidation of quinoline have been used to model the transition state structure and probe the reaction mechanism. nih.govnih.gov Such studies reveal that the C2 position of the quinoline ring is a preferred site for interaction. nih.govnih.gov In a catalytic cycle involving this compound, it is plausible that the quinoline nitrogen could coordinate to a metal center or a substrate, influencing the subsequent steps of the reaction.
In the context of organocatalysis, the pyrrolidine moiety is a well-established motif. rsc.org Mechanistic investigations into reactions catalyzed by pyrrolidine-based organocatalysts often reveal a dual activation model, where the catalyst possesses both a Lewis basic and a Brønsted acidic site. rsc.org For this compound, the pyrrolidine nitrogen could act as the Lewis base, while a protonated quinoline nitrogen or an interaction with an acidic additive could provide the Brønsted acidity.
Table 1: Predicted Transition State Energies in a Model Quinoline Oxidation Reaction
| Feature | Value |
| Imaginary Negative Frequency | -104.500/s |
| Transition State Total Energy | -1.2365899E+06 kcal/mol |
| Data derived from a computational study on the oxidation of quinoline by quinoline 2-oxidoreductase and serves as a model for understanding transition states involving the quinoline scaffold. nih.govnih.gov |
Investigation of Reaction Intermediates and Spectroscopic Characterization
The identification and characterization of reaction intermediates are crucial for understanding any catalytic cycle. In reactions catalyzed by quinoline- and pyrrolidine-based systems, various intermediates can be envisaged. For instance, in a metal-catalyzed reaction, a complex between the metal, the ligand (this compound), and the substrate would be a key intermediate.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for detecting and characterizing these transient species. NMR studies have been employed to understand the inhibition of catalytic activity in Pd(II)-catalyzed olefinations by observing the formation of off-cycle catalyst reservoirs. nih.gov Similar techniques could be applied to reactions involving this compound to identify any deactivating species or to observe the formation of the active catalyst.
While direct spectroscopic data for reactions involving this compound is scarce, studies on related pyrrolo[1,2-a]quinolines, which can be synthesized from 2-methylquinolines, provide a basis for what to expect. nih.gov The characterization of these related compounds often relies on a combination of NMR, MS, and X-ray crystallography.
Kinetic Analysis of Catalytic Processes
Kinetic studies provide quantitative insights into reaction rates, catalyst efficiency, and the influence of various parameters on the reaction outcome. Detailed kinetic analysis of reactions catalyzed by systems analogous to this compound has revealed complex dependencies on reactant and catalyst concentrations. For example, in some Pd-catalyzed C-H olefination reactions, zero-order dependence on the substrate and negative orders in olefin and product concentrations have been observed, indicating a complex interplay of species in the catalytic cycle. nih.gov
For a reaction catalyzed by this compound, one would anticipate that the reaction rate would depend on the concentrations of the catalyst, substrate, and any co-catalysts or additives. The turnover frequency (TOF) and turnover number (TON) would be key metrics to quantify the catalyst's efficiency. Elementary kinetic modeling can be a powerful approach to deconvolute the complex reaction networks and extract meaningful kinetic parameters. elsevier.com
Origins of Chemo-, Regio-, and Stereoselectivity in Syntheses and Transformations
One of the most significant potential applications of a chiral ligand like this compound is in asymmetric catalysis, where controlling chemo-, regio-, and stereoselectivity is paramount.
Chemo- and Regioselectivity: The presence of multiple functional groups and potential reaction sites in a substrate requires the catalyst to exhibit high chemo- and regioselectivity. In reactions involving the quinoline moiety, functionalization can often be directed to specific positions. For example, computational studies on Pd(II)-catalyzed C-H functionalization of quinoline N-oxides have shown that the choice of the palladium precursor can influence the regioselectivity between the C2 and C8 positions. rsc.org The electronic and steric environment created by the tosylated pyrrolidine group in this compound would likely play a crucial role in directing incoming reagents to a specific site on the substrate.
Stereoselectivity: The chirality of the pyrrolidine ring is the primary source of stereocontrol. In organocatalysis, the established mechanism for pyrrolidine-based catalysts often involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with the substrate in a stereocontrolled manner. The bulky tosyl group on the pyrrolidine nitrogen is expected to exert significant steric influence, creating a well-defined chiral pocket around the active site. This steric hindrance would favor one transition state over its diastereomeric counterpart, leading to high enantioselectivity. The synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent enantioselectivity in Michael additions, a principle that would apply here. rsc.org
Solvent and Additive Effects on Reaction Mechanisms
The choice of solvent and the use of additives can have a profound impact on the reaction mechanism and, consequently, on the rate, yield, and selectivity of a catalytic process.
Solvent Effects: Solvents can influence the stability of intermediates and transition states, the solubility of reactants and catalysts, and the aggregation state of the catalyst. In asymmetric catalysis, the solvent can play a critical role in determining the enantioselectivity. For instance, in certain organocatalyzed reactions, a change in solvent can lead to a reversal of enantioselectivity. The polarity, viscosity, and coordinating ability of the solvent are all important factors.
Additive Effects: Additives, such as acids, bases, or salts, can act as co-catalysts, activators, or inhibitors. In reactions involving this compound, an acid additive could protonate the quinoline nitrogen, enhancing its Lewis acidity or altering the conformation of the ligand. A basic additive could be involved in a proton transfer step, facilitating the regeneration of the catalyst. The presence of specific counter-ions from salt additives can also influence the structure and reactivity of the catalytic species. Mechanistic investigations of asymmetric hydrosilylation have highlighted the importance of both Lewis basic and Brønsted acidic sites within the catalyst architecture, which can be modulated by additives. rsc.org
Computational Chemistry and Theoretical Investigations of 6 1 Tosylpyrrolidin 2 Yl Quinoline
Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals, Charge Distribution)
Computational studies on quinoline (B57606) derivatives consistently demonstrate that the electronic properties are largely governed by the aromatic quinoline core. nih.govarabjchem.org The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the molecule's reactivity. In many quinoline derivatives, the HOMO is delocalized across the entire quinoline ring system, while the LUMO is also primarily located on the quinoline moiety. arabjchem.orgresearchgate.net This suggests that the quinoline portion of the molecule is the primary site for both electron donation and acceptance in chemical reactions.
The introduction of the tosylpyrrolidinyl substituent at the 6-position is expected to modulate these electronic properties. The electron-withdrawing nature of the tosyl group will likely lower the energy of both the HOMO and LUMO. The nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atoms of the sulfonyl group will introduce regions of high electron density, influencing the molecule's electrostatic potential and its interactions with other molecules. researchgate.net
Table 1: Predicted Frontier Molecular Orbital (FMO) Characteristics of 6-(1-Tosylpyrrolidin-2-yl)quinoline based on Analogous Systems
| Property | Predicted Characteristic | Rationale from Analogous Systems |
| HOMO Localization | Primarily on the quinoline ring, with some contribution from the pyrrolidine nitrogen. | DFT studies on quinoline derivatives show HOMO delocalization on the aromatic system. arabjchem.orgresearchgate.net |
| LUMO Localization | Predominantly on the quinoline ring system. | The extended π-system of the quinoline is the most likely acceptor of electrons. arabjchem.org |
| HOMO-LUMO Gap (ΔE) | Moderate, suggesting good kinetic stability. | The presence of the tosyl group can influence the energy gap. nih.gov |
| Charge Distribution | Negative charge accumulation on the nitrogen and oxygen atoms. | The electronegativity of N and O atoms leads to polarized bonds and localized negative charges. researchgate.net |
Conformational Analysis and Stereochemical Preferences of the Molecular Scaffold
The conformational flexibility of this compound is primarily dictated by the pyrrolidine ring and the rotational freedom around the C-C bond connecting it to the quinoline ring, as well as the C-N bond of the tosyl group. The pyrrolidine ring is known to adopt non-planar "envelope" or "twist" conformations. nih.gov The substitution pattern on the pyrrolidine ring significantly influences its preferred pucker.
Table 2: Predicted Conformational Preferences for this compound
| Dihedral Angle | Predicted Stable Conformation(s) | Influencing Factors |
| Quinoline-C2(pyrrolidine) | Staggered conformations to minimize steric hindrance. | Rotation around this single bond will be influenced by the bulk of the quinoline and tosylated pyrrolidine. |
| N(pyrrolidine)-S(tosyl) | Conformations that minimize interaction between the tosyl group and the quinoline ring. | The bulky nature of both groups will drive the conformational preference. |
| Pyrrolidine Ring Pucker | Envelope or Twist conformations. | This is an intrinsic property of five-membered rings, influenced by the substituents. nih.gov |
Theoretical Mechanistic Studies using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms. researchgate.net For this compound, DFT could be employed to study a variety of potential reactions. For instance, the nitrogen atom of the quinoline ring can act as a nucleophile, while the aromatic rings can undergo electrophilic substitution. The tosyl group is an excellent leaving group, making the pyrrolidine nitrogen susceptible to nucleophilic attack.
Theoretical studies on similar heterocyclic systems have successfully mapped out the energy profiles of multi-step reactions, identified transition states, and calculated activation energies. researchgate.net A DFT study on the reactivity of this compound would likely reveal that reactions at the quinoline nitrogen and electrophilic aromatic substitution on the quinoline ring are plausible pathways. Furthermore, the mechanism of reactions involving the displacement of the tosyl group could be investigated to understand the compound's potential as a synthetic intermediate.
Ligand-Metal Interactions and Stability of Coordination Complexes
The quinoline moiety is a well-known coordinating ligand in transition metal chemistry. researchgate.net The nitrogen atom of the quinoline ring possesses a lone pair of electrons that can readily form coordinate bonds with metal ions. The presence of the pyrrolidine and tosyl groups can influence the coordinating ability of the quinoline nitrogen through steric and electronic effects.
Computational modeling can be used to predict the geometry and stability of metal complexes involving this compound as a ligand. Such calculations can provide insights into bond lengths, bond angles, and binding energies of the coordination complexes. The nature of the metal ion and the solvent environment would significantly impact the stability and structure of these complexes. Theoretical studies on related quinoline-based ligands have shown that they can form stable complexes with a variety of transition metals, and similar behavior would be expected for this compound. researchgate.net
Prediction of Spectroscopic Properties to Aid Experimental Characterization
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. tsijournals.comclockss.org These predictions are invaluable for the structural elucidation and characterization of novel compounds.
Calculations of the 1H and 13C NMR chemical shifts for this compound would be expected to show distinct signals for the protons and carbons of the quinoline, pyrrolidine, and tosyl moieties. tsijournals.com The chemical shifts would be influenced by the electronic environment of each nucleus. For example, the protons on the quinoline ring would appear in the aromatic region, while the pyrrolidine protons would be in the aliphatic region. The IR spectrum can also be predicted, with characteristic vibrational frequencies for the C=N and C=C bonds of the quinoline ring, the C-H bonds of the aliphatic and aromatic parts, and the S=O stretching vibrations of the tosyl group. clockss.org
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features | Basis of Prediction |
| ¹H NMR | Aromatic signals for quinoline protons (7-9 ppm). Aliphatic signals for pyrrolidine protons (1-4 ppm). Aromatic signals for tosyl protons (7-8 ppm). A singlet for the tosyl methyl group (~2.4 ppm). | Based on typical chemical shift ranges for these functional groups. tsijournals.comresearchgate.net |
| ¹³C NMR | Aromatic signals for quinoline and tosyl carbons (120-150 ppm). Aliphatic signals for pyrrolidine carbons (20-60 ppm). A signal for the tosyl methyl carbon (~21 ppm). | Based on established 13C NMR correlation tables and computational studies of quinolines. tsijournals.comrsc.org |
| IR Spectroscopy | C=N and C=C stretching (quinoline) ~1500-1600 cm⁻¹. S=O stretching (tosyl) ~1350 and 1160 cm⁻¹. C-H stretching (aromatic) >3000 cm⁻¹. C-H stretching (aliphatic) <3000 cm⁻¹. | Characteristic vibrational frequencies for the respective functional groups. clockss.org |
Structure Activity Relationship Sar and Ligand Design Principles for 6 1 Tosylpyrrolidin 2 Yl Quinoline Analogues
Impact of Substituent Modifications on Chemical Reactivity and Catalytic Performance
The catalytic activity of 6-(1-Tosylpyrrolidin-2-yl)quinoline analogues is profoundly influenced by the nature and position of substituents on both the quinoline (B57606) and pyrrolidine (B122466) rings, as well as on the tosyl group. These modifications can alter the electronic and steric properties of the ligand, thereby tuning its interaction with metal centers and substrates in a catalytic cycle.
Modifications to the tosyl group, for instance, can have a significant impact. The electron-withdrawing or -donating nature of substituents on the aryl ring of the tosyl group can modulate the electron density on the pyrrolidine nitrogen. This, in turn, affects the coordination properties of the ligand and the Lewis acidity of the metal center it is bound to. While specific data for this compound is not extensively documented in publicly available literature, general principles of ligand design suggest that electron-withdrawing groups on the tosyl moiety would decrease the basicity of the pyrrolidine nitrogen, potentially influencing the catalytic activity in reactions where the nitrogen's nucleophilicity or basicity is crucial.
Substituents on the quinoline ring also play a critical role. Electron-donating groups can enhance the electron density of the quinoline nitrogen, strengthening its coordination to a metal center. Conversely, electron-withdrawing groups can weaken this coordination. The position of these substituents is also vital; for example, bulky groups near the coordination site can create steric hindrance that influences substrate approach and, consequently, the stereoselectivity of the reaction.
The pyrrolidine ring itself offers multiple sites for modification. Altering the substituents at various positions can impact the ring's conformation and the steric environment around the catalytic center. unibo.it
Table 1: Hypothetical Impact of Substituent Modifications on Catalytic Performance
| Modification Site | Substituent Type | Predicted Effect on Reactivity | Predicted Effect on Selectivity |
| Tosyl Group (para-position) | Electron-donating (e.g., -OCH3) | May increase pyrrolidine nitrogen basicity, potentially altering reaction kinetics. | Could influence the electronic matching with the substrate. |
| Tosyl Group (para-position) | Electron-withdrawing (e.g., -NO2) | May decrease pyrrolidine nitrogen basicity, affecting catalyst activation. | May enhance selectivity by modifying the electronic character of the active site. |
| Quinoline Ring (e.g., C4-position) | Bulky group (e.g., -tBu) | Could decrease reaction rates due to steric hindrance. | May increase enantioselectivity by creating a more defined chiral pocket. |
| Quinoline Ring (e.g., C7-position) | Electron-donating (e.g., -OMe) | May enhance catalyst stability through stronger metal coordination. | Could alter the electronic environment, impacting substrate recognition. |
| Pyrrolidine Ring (e.g., C4-position) | Fluorine | Can induce specific conformational preferences in the pyrrolidine ring. nih.gov | The altered conformation can significantly impact the stereochemical outcome of the reaction. |
Rational Design Strategies for Enhanced Catalytic Efficiency and Selectivity
The rational design of more effective this compound analogues hinges on a deep understanding of the reaction mechanism and the transition state of the catalyzed transformation. By identifying the key interactions that govern reactivity and selectivity, targeted modifications can be made to the ligand structure.
One common strategy involves the introduction of additional coordinating groups to create multidentate ligands. For instance, incorporating a phosphine group onto the quinoline ring could transform the bidentate N,N-ligand into a tridentate P,N,N-ligand, potentially leading to a more rigid and well-defined metal complex. This rigidity can translate into higher enantioselectivity in asymmetric reactions.
Computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool in the rational design process. These methods allow for the in-silico evaluation of different ligand designs, predicting their geometric and electronic properties and their potential catalytic performance before embarking on lengthy synthetic efforts. This approach can help in identifying promising candidates and avoiding the synthesis of less effective analogues.
Furthermore, a modular synthetic approach, where different quinoline and pyrrolidine building blocks can be easily combined, facilitates the rapid generation of a library of ligands for screening in a specific catalytic reaction. This high-throughput approach, guided by rational design principles, can accelerate the discovery of optimal catalysts.
Influence of Pyrrolidine Ring Stereochemistry on Molecular Recognition and Catalysis
The stereochemistry of the pyrrolidine ring is a critical determinant of the catalytic performance of this compound analogues, particularly in asymmetric catalysis where the creation of a specific enantiomer of a product is desired. The chiral centers within the pyrrolidine ring dictate the three-dimensional arrangement of the ligand when coordinated to a metal, creating a chiral environment that directs the approach of the substrate.
Moreover, the presence of additional stereocenters on the pyrrolidine ring, for example at the 3, 4, or 5-positions, can further refine the chiral pocket of the catalyst. These additional stereocenters can influence the puckering of the five-membered ring, leading to distinct conformational preferences. unibo.it These conformational subtleties can have a profound impact on the transition state energies of the competing diastereomeric pathways in a catalytic cycle, ultimately determining the enantioselectivity of the reaction. For instance, selective fluorination of the pyrrolidine ring has been shown to induce significant conformational changes that can impact biological roles and could similarly affect catalytic activity. nih.gov
The spatial orientation of substituents on the pyrrolidine ring can also play a role in non-covalent interactions with the substrate, such as hydrogen bonding or steric repulsion, which are crucial for molecular recognition and stereochemical control.
Comparative Analysis of the Quinoline-Pyrrolidine Hybrid Scaffold with Related Heterocyclic Ligands
The this compound scaffold represents a class of non-C2-symmetric N,N-ligands. nih.gov Its catalytic performance can be benchmarked against other well-established classes of chiral heterocyclic ligands to understand its unique advantages and potential limitations.
C2-Symmetric vs. Non-Symmetric Ligands: Many highly successful chiral ligands, such as those based on bis(oxazoline) (BOX) or 2,2'-bipyridine (BIPY) scaffolds, possess C2 symmetry. This symmetry can simplify the analysis of the catalytic cycle as it reduces the number of possible diastereomeric transition states. However, non-C2-symmetric ligands like the quinoline-pyrrolidine hybrid offer a more diverse and tunable steric and electronic environment. The distinct nature of the quinoline and pyrrolidine nitrogens allows for finer control over the coordination to the metal center, which can be advantageous in certain catalytic transformations. nih.gov
Bidentate N,N-Ligands: Compared to other bidentate N,N-ligands like bipyridine or phenanthroline, the quinoline-pyrrolidine scaffold offers a unique combination of a planar, aromatic quinoline unit and a non-planar, chiral pyrrolidine ring. This fusion of sp2 and sp3-hybridized nitrogen donors provides a distinct coordination geometry and steric environment around the metal center. The flexibility of the pyrrolidine ring, combined with the rigidity of the quinoline, can allow for dynamic adaptation to the substrate during the catalytic cycle.
Privileged Scaffolds: Both quinoline and pyrrolidine are considered "privileged scaffolds" in medicinal chemistry and catalysis, meaning they are frequently found in biologically active compounds and successful ligands. scilit.comresearchgate.net The combination of these two motifs in a single molecule leverages the favorable properties of both, creating a powerful platform for the development of new catalysts.
Development of Next-Generation Analogues for Specific Research Applications
The modular nature of the this compound scaffold makes it an attractive starting point for the development of next-generation analogues tailored for specific research applications. By rationally introducing functional groups, the properties of the catalyst can be fine-tuned to meet the demands of challenging catalytic transformations.
For applications in "green chemistry," for example, analogues could be designed for enhanced stability and recyclability. This might involve immobilizing the catalyst on a solid support by attaching a suitable linker to the quinoline or tosyl moiety. Alternatively, the introduction of long alkyl chains could render the catalyst soluble in non-polar, recyclable solvents.
For tandem or cascade catalysis, where multiple reaction steps are carried out in a single pot, the quinoline-pyrrolidine ligand could be functionalized with a second catalytic moiety. This could be another metal-binding site or an organocatalytic group, allowing for the synergistic catalysis of complex transformations.
Furthermore, the development of water-soluble analogues, through the incorporation of polar functional groups, would enable catalytic reactions to be performed in aqueous media, a key goal in sustainable chemistry. The design of such next-generation catalysts will undoubtedly be guided by the fundamental principles of structure-activity relationships and rational design discussed herein, paving the way for new and improved catalytic systems based on the versatile this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
